Fmoc-lys(boc-cys(trt))-OH
Overview
Description
Fmoc-Lys(Boc-Cys(Trt))-OH is a compound used in biochemical research, particularly in proteomics . Its molecular formula is C48H51N3O7S and it has a molecular weight of 814.01 . It appears as a white to off-white powder .
Molecular Structure Analysis
The molecular structure of Fmoc-Lys(Boc-Cys(Trt))-OH is represented by the formula C48H51N3O7S . The molecule contains a total of 115 bonds, including 64 non-H bonds, 34 multiple bonds, 20 rotatable bonds, 4 double bonds, and 30 aromatic bonds .Physical And Chemical Properties Analysis
Fmoc-Lys(Boc-Cys(Trt))-OH is a white to off-white powder . It has a molecular weight of 814.01 and a molecular formula of C48H51N3O7S . It should be stored at temperatures between 0-8°C .Scientific Research Applications
Synthesis and Gelation Capabilities
- Gelation in Organic Solvents : Fmoc-lys(boc-cys(trt))-OH derivatives have been used in the synthesis of organogelators, which can form stable thermo-reversible organogels in various organic solvents. These organogelators demonstrate the ability to self-assemble into 3D nanofiber, nanoribbon, or nanotube network structures. They exhibit strong gelation abilities in selected organic solvents due to the presence of both Fmoc and Boc groups (Qianying et al., 2016).
Synthesis and Structure Characterization
- Polypeptide Synthesis : Fmoc-lys(boc-cys(trt))-OH has been utilized in the synthesis of polypeptides. By protecting amino groups in lysine and reacting with other compounds, researchers have been able to simplify and improve the methods for synthesizing polypeptides (Yi-nan & Key, 2013).
Solid-Phase Peptide Synthesis (SPPS)
- Building Blocks for SPPS : Fmoc-lys(boc-cys(trt))-OH and similar compounds are used as building blocks in solid-phase peptide synthesis. They provide versatility for complexing metal ions to peptides, enhancing the scope of peptide synthesis and applications in this field (Davies & Al-Jamri, 2002).
Peptide Synthesis and Protection
- Protective Group Strategies in Peptide Synthesis : This compound plays a crucial role in peptide synthesis, especially where protective group strategies are concerned. It's used to guard sensitive amino acid residues during the synthesis process, allowing for more precise and controlled peptide chain construction (McCurdy, 1989).
Application in Drug Prodrugs
- Enhanced Drug Efficacy and Selectivity : In the context of cancer therapy, derivatives of Fmoc-lys(boc-cys(trt))-OH have been used in the development of prodrugs. These compounds exhibit improved drug efficacy and selectivity, highlighting their potential in targeted cancer therapies (Ueki et al., 2016).
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoyl]amino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H51N3O7S/c1-47(2,3)58-46(56)51-42(32-59-48(33-19-7-4-8-20-33,34-21-9-5-10-22-34)35-23-11-6-12-24-35)43(52)49-30-18-17-29-41(44(53)54)50-45(55)57-31-40-38-27-15-13-25-36(38)37-26-14-16-28-39(37)40/h4-16,19-28,40-42H,17-18,29-32H2,1-3H3,(H,49,52)(H,50,55)(H,51,56)(H,53,54)/t41-,42-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIRZVVHIJMLBK-COCZKOEFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H51N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
814.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-lys(boc-cys(trt))-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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